molecular formula C6H7NOS B142129 1-(5-Aminothiophen-2-yl)ethanone CAS No. 128327-59-3

1-(5-Aminothiophen-2-yl)ethanone

Cat. No. B142129
M. Wt: 141.19 g/mol
InChI Key: ZCNRCSLSOFXYLL-UHFFFAOYSA-N
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Description

1-(5-Aminothiophen-2-yl)ethanone is a chemical compound with the molecular formula C6H7NOS and a molecular weight of 141.19 . Its IUPAC name is 1-(5-aminothiophen-2-yl)ethan-1-one .


Molecular Structure Analysis

The molecular structure of 1-(5-Aminothiophen-2-yl)ethanone can be represented by the SMILES notation: O=C©C1=CC=C(N)S1 . This notation indicates that the compound contains a carbonyl group (C=O), a thiophene ring (C1=CC=C(N)S1), and an amino group (N).

It should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety And Hazards

The safety data sheet for 1-(5-Aminothiophen-2-yl)ethanone suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and storing the compound away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-(5-aminothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNRCSLSOFXYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Aminothiophen-2-yl)ethanone

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